6-Methylthio-benzofuran-3-one
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Overview
Description
6-Methylthio-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
The synthesis of 6-Methylthio-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often involve the use of copper-mediated and palladium-catalyzed coupling reactions .
Chemical Reactions Analysis
6-Methylthio-benzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, hydroxyl groups, and transition-metal catalysts . Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with halogens can lead to the formation of halogenated derivatives, while reactions with hydroxyl groups can produce hydroxylated compounds .
Scientific Research Applications
6-Methylthio-benzofuran-3-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives have shown potential as antimicrobial, anticancer, and antiviral agents . Additionally, this compound has been studied for its neuroprotective and antioxidant properties, making it a promising candidate for the treatment of neurological disorders .
Mechanism of Action
The mechanism of action of 6-Methylthio-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This action is mediated through the binding of the compound to specific receptors and enzymes, leading to the modulation of neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
6-Methylthio-benzofuran-3-one can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like psoriasis and cancer, while angelicin has shown potential as an antimicrobial agent .
Properties
CAS No. |
102646-04-8 |
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Molecular Formula |
C9H8O2S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
6-methylsulfanyl-1-benzofuran-3-one |
InChI |
InChI=1S/C9H8O2S/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-4H,5H2,1H3 |
InChI Key |
VUEMQZNYITYODN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(=O)CO2 |
Origin of Product |
United States |
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